molecular formula C10H6INO2 B13630408 8-Iodoquinoline-4-carboxylic acid

8-Iodoquinoline-4-carboxylic acid

Cat. No.: B13630408
M. Wt: 299.06 g/mol
InChI Key: MVRJOAHCROTEFG-UHFFFAOYSA-N
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Description

8-Iodoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that contains both a quinoline ring and a carboxylic acid group. The presence of an iodine atom at the 8th position of the quinoline ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the use of a one-pot, three-component reaction with trifluoroacetic acid as a catalyst under acidic conditions. The starting materials typically include iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes . This method offers advantages such as rapid response times, cost-effective catalysts, high product yields, and efficient purification procedures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Iodoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as 2-substituted quinoline-4-carboxylic acids and their corresponding alcohols .

Scientific Research Applications

8-Iodoquinoline-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial activity against various pathogens, including S. epidermidis, K. pneumoniae, and C.

    Medicine: Potential use in drug discovery and development due to its unique structure and biological activity.

    Industry: Employed in the production of commercial antioxidants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Iodoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s iodine atom and carboxylic acid group play crucial roles in its biological activity. For example, the compound can inhibit microbial adhesion, which is the initial stage of biofilm development . Additionally, its quinoline ring structure allows it to interact with various enzymes and receptors, potentially leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

8-Iodoquinoline-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its iodine substitution, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

8-iodoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H6INO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14)

InChI Key

MVRJOAHCROTEFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)I)C(=O)O

Origin of Product

United States

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